molecular formula C19H18N2O2S2 B2770123 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide CAS No. 583857-69-6

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2770123
CAS No.: 583857-69-6
M. Wt: 370.49
InChI Key: KRPUAKXOGCWXSS-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Staining

  • DNA Minor Groove Binders : Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA, highlight the importance of designing specific compounds for DNA interaction. Such compounds are utilized for chromosome and nuclear staining, analysis of DNA content via flow cytometry, and as radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Radiopharmaceuticals and Imaging

  • Amyloid Imaging in Alzheimer's Disease : The use of radioligands for PET imaging in Alzheimer's disease patients, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole, underscores the relevance of developing specific compounds for diagnostic purposes. This approach enables early detection of diseases and evaluates new therapies, highlighting the potential for novel compounds in diagnostic imaging (Nordberg, 2007).

Environmental Impact and Biocides

  • Non-oxidizing Biocides in Reverse Osmosis Systems : The application of non-oxidizing biocides, such as 2-methyl-4-isothiazolin-3-one (MIT), to prevent biofouling in reverse osmosis polyamide membrane systems demonstrates the environmental aspect of chemical applications. These compounds must balance antimicrobial efficiency with safety and environmental impact, illustrating the complex considerations in developing and applying chemical compounds in environmental contexts (Da-Silva-Correa et al., 2022).

Pharmaceutical Impurities and Synthesis

  • Synthesis and Impurities of Proton Pump Inhibitors : The novel synthesis methods and the study of pharmaceutical impurities in drugs like omeprazole highlight the ongoing need for research in drug development and safety. This encompasses understanding the synthesis processes, identifying impurities, and ensuring the effectiveness and safety of pharmaceuticals, relevant to the development of compounds such as N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide (Saini et al., 2019).

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-12-17(13-8-10-14(23-2)11-9-13)20-19(25-12)21-18(22)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPUAKXOGCWXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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